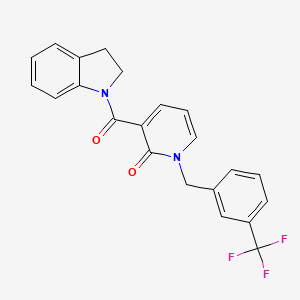

3-(indoline-1-carbonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2,3-dihydroindole-1-carbonyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F3N2O2/c23-22(24,25)17-7-3-5-15(13-17)14-26-11-4-8-18(20(26)28)21(29)27-12-10-16-6-1-2-9-19(16)27/h1-9,11,13H,10,12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTGKXYGIJVDKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Indoline-1-carbonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one, also known as 5-(indoline-1-carbonyl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : C22H17F3N2O2

- Molecular Weight : 398.385 g/mol

- IUPAC Name : 5-(2,3-dihydroindole-1-carbonyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one

The biological activity of this compound can be attributed to its ability to interact with various biological targets. It is hypothesized that the indoline and pyridine moieties contribute to its binding affinity and specificity towards certain enzymes and receptors.

Antiviral Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent antiviral properties, particularly against Dengue virus (DENV). For instance, a related compound showed EC50 values of 0.017 μM against DENV-3, indicating strong antiviral efficacy .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compounds were found to enhance caspase-3 activity significantly at concentrations as low as 10 μM .

Microtubule Destabilization

Another study highlighted that derivatives of this compound could act as microtubule-destabilizing agents, which is crucial for their anticancer activity. At a concentration of 20 μM, these compounds exhibited a significant reduction in microtubule assembly .

Case Studies

| Study | Compound Tested | Activity | EC50 Values |

|---|---|---|---|

| Study A | Compound X | Antiviral (DENV) | DENV-1: 1.8 μM; DENV-2: 0.019 μM; DENV-3: 0.017 μM |

| Study B | Compound Y | Anticancer (MDA-MB-231) | Induced apoptosis at 10 μM |

| Study C | Compound Z | Microtubule destabilization | 40.76% inhibition at 20 μM |

Structure-Activity Relationship (SAR)

The structure of the compound plays a critical role in its biological activity. Modifications to the trifluoromethyl group or the indoline moiety can significantly alter the potency and selectivity of the compound against specific biological targets. For example, positioning of the trifluoromethyl group has been shown to affect antiviral potency against different DENV serotypes .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its ability to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and cervical cancer (HeLa). The results indicated that the compound exhibits significant antiproliferative activity at micromolar concentrations.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10.0 | Induction of apoptosis via caspase activation |

| A549 | 15.0 | Cell cycle arrest at G2/M phase |

| HeLa | 12.5 | Inhibition of microtubule assembly |

In vitro studies demonstrated that at concentrations as low as 1.0 μM, the compound induced morphological changes consistent with apoptosis and enhanced caspase-3 activity by 1.33 to 1.57 times at higher concentrations (10.0 μM) .

Kinase Inhibition

The compound has also been assessed for its inhibitory effects on various kinases involved in cancer progression. Notably, it showed high inhibitory activity against:

- EGFR : Up to 92% inhibition at 10 nM.

- PDGFRα : Inhibition rates of 67% to 77%.

- VEGFR2 : Inhibitory activity ranged from 16% to 48% at 10 nM.

These findings suggest that the compound could serve as a lead structure for developing targeted therapies against these receptors. The proposed mechanism involves competitive inhibition of kinase activity, particularly targeting the ATP-binding site .

Antiviral Activity

In a recent investigation, derivatives of compounds similar to this compound were tested for antiviral activity against Dengue virus (DENV). The study revealed that certain analogs exhibited potent inhibitory effects on DENV serotypes with EC50 values as low as 0.017 μM for DENV-2, indicating a promising avenue for antiviral drug development .

Case Studies and Research Findings

- Antioxidant Activity :

- Molecular Docking Studies :

- Synthesis and Evaluation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.